
Iproniazid phosphate
Descripción general
Descripción
Iproniazid phosphate is a pharmaceutical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It was initially developed for the treatment of tuberculosis but later found to have significant antidepressant properties. due to its hepatotoxicity, its use has been largely discontinued .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iproniazid phosphate can be synthesized through multiple routes. The most common precursor is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide. This intermediate then undergoes further reactions to produce iproniazid .
Industrial Production Methods: Industrial production of this compound involves the reaction of isonicotinohydrazide with isopropylamine under controlled conditions. The final product is then purified and converted into its phosphate salt form for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: Iproniazid phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, particularly involving the hydrazine moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions .
Major Products: The major products formed from these reactions include various metabolites and derivatives of iproniazid, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Historical Context
Iproniazid phosphate was synthesized during a search for new treatments for tuberculosis. However, its antidepressant properties were serendipitously discovered when clinicians observed mood improvements in patients treated for tuberculosis. This led to its classification as a monoamine oxidase inhibitor (MAOI) and subsequent use in treating major depressive disorders.
Clinical Applications
1. Depression Treatment:
this compound is primarily utilized in treating major depressive disorders, especially those with atypical features. Its efficacy has been documented in various clinical settings:
- Case Study 1: A controlled study demonstrated significant improvement in depressive symptoms among patients treated with iproniazid compared to a placebo group .
- Case Study 2: A report highlighted its effectiveness in patients with chronic depression who did not respond to traditional antidepressants .
2. Psychotic Depression:
Iproniazid has been noted for its potential benefits in patients with psychotic features associated with depression. The drug's ability to enhance mood while reducing psychotic symptoms has made it a subject of interest in psychiatric research .
3. Chronic Obstructive Pulmonary Disease (COPD):
Emerging studies suggest that iproniazid may also have applications beyond depression. Some research indicates that it could improve mood and quality of life in patients with chronic illnesses such as COPD, where depression is common due to the chronic nature of the disease .
Side Effects and Toxicity
Despite its benefits, this compound is associated with several side effects that can limit its use:
- Hepatotoxicity: One of the most serious concerns is liver toxicity, which has led to its decreased use over time .
- Orthostatic Hypotension: Patients may experience significant drops in blood pressure upon standing, leading to dizziness or fainting .
- Neurological Effects: Adverse neurological reactions such as hyperreflexia and clonus have been reported .
Comparative Efficacy
In comparison to other MAOIs, this compound has shown unique properties:
Drug | Target Dosing Range | Common Side Effects |
---|---|---|
Iproniazid | 30–50 mg/day | Hepatotoxicity, hypotension |
Phenelzine | 60–90 mg/day | Weight gain, sedation |
Tranylcypromine | 40–60 mg/day | Hypertensive crisis risk |
Isocarboxazid | 40–60 mg/day | Paresthesias |
Mecanismo De Acción
The mechanism of action of iproniazid phosphate is rooted in its ability to inhibit the enzyme monoamine oxidase (MAO). This enzyme is responsible for the breakdown of monoamines, including neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to its antidepressant effects .
Comparación Con Compuestos Similares
Isoniazid: A structural analog used primarily for tuberculosis treatment.
Phenelzine: Another MAOI with similar antidepressant properties but less hepatotoxic.
Isocarboxazid: A less hepatotoxic alternative to iproniazid
Uniqueness: Iproniazid phosphate is unique due to its dual role as an antitubercular and antidepressant agent. Its discovery marked a significant milestone in understanding the relationship between psychiatric disorders and neurotransmitter metabolism .
Actividad Biológica
Iproniazid phosphate is a significant compound primarily recognized for its role as a monoamine oxidase inhibitor (MAOI). Initially developed as an antituberculosis medication, it has gained prominence in the treatment of depression and other mood disorders. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Iproniazid functions by irreversibly inhibiting the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, iproniazid increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety.
- Direct Inhibition : Iproniazid binds to MAO enzymes, leading to their inactivation. This action is both direct and through the formation of active metabolites like isopropylhydrazine .
- Irreversible Reaction : The reaction with MAO is irreversible in the presence of oxygen, resulting in prolonged effects on neurotransmitter levels .
Pharmacokinetics and Metabolism
Iproniazid is metabolized in the liver to several metabolites, including isopropyl hydrazine and isonicotinic acid. The metabolic pathways involve cytochrome P450 enzymes, which can lead to hepatotoxicity under certain conditions due to the formation of reactive intermediates such as the isopropyl radical .
Table 1: Metabolic Pathways of Iproniazid
Metabolite | Pathway Description | Biological Activity |
---|---|---|
Isopropyl Hydrazine | Formed from hydrolysis | Potentially hepatotoxic |
Isonicotinic Acid | Further metabolism via multiple pathways | Less toxic than isopropyl hydrazine |
Acetone | Produced via O-dealkylation | Non-toxic metabolite |
Clinical Efficacy
Iproniazid's efficacy in treating depression was first documented in clinical studies during the late 1950s. It was one of the first antidepressants that demonstrated significant improvements in patients with major depressive disorders.
- Case Study Overview : A controlled study published in 1959 highlighted iproniazid's effectiveness in treating depressive syndromes where traditional methods like electroshock therapy had limited success. Patients showed marked improvement after treatment with iproniazid compared to placebo groups .
Toxicological Considerations
Despite its therapeutic benefits, this compound poses risks due to its potential hepatotoxicity. Studies have shown that high doses can lead to liver necrosis, primarily due to covalent binding of metabolites to liver proteins .
Table 2: Toxicological Effects of Iproniazid
Effect | Description | Mechanism |
---|---|---|
Hepatic Necrosis | Damage to liver cells leading to liver failure | Covalent binding with proteins |
Isopropyl Radical Formation | Reactive species that can cause cellular damage | Metabolic byproduct |
Research Findings
Recent studies continue to explore iproniazid's biological activity beyond its initial applications. The compound's interaction with various neurotransmitter systems has been a focus:
- Neurotransmitter Modulation : Research indicates that iproniazid not only affects serotonin and norepinephrine but also has implications for dopamine pathways, suggesting a broader spectrum of action that could be beneficial for various mood disorders .
- Long-term Effects : Follow-up studies have shown sustained improvements in mood and anxiety symptoms over extended periods when patients are treated with iproniazid, highlighting its potential for long-term management of depressive disorders .
Propiedades
IUPAC Name |
phosphoric acid;N'-propan-2-ylpyridine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.H3O4P/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;1-5(2,3)4/h3-7,11H,1-2H3,(H,12,13);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVTKJXVHYWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952815 | |
Record name | Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305-33-9 | |
Record name | Iproniazid phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iproniazid phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iproniazid phosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iproniazid phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPRONIAZID PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DE00V62TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.